1,3,5-Heptatriene

説明

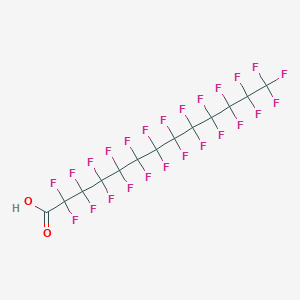

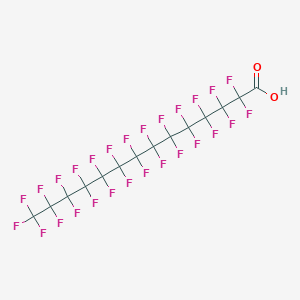

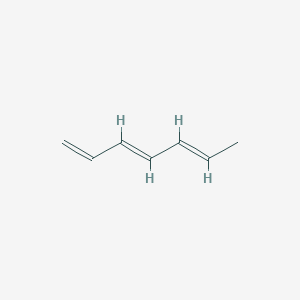

1,3,5-Heptatriene, also known as tri-allyl benzene, is a hydrocarbon compound with the molecular formula C7H10. It is an unsaturated organic compound that has seven carbon atoms and three double bonds. It is also known as All-trans-1,3,5-Heptatriene, (E,E)-CH2=CHCH=CHCH=CHCH3, trans,trans-1,3,5-Heptatriene, (3E,5E)-1,3,5-Heptatriene, and (E,E)-1,3,5-heptatriene .

Synthesis Analysis

The synthesis of 1,3,5-Heptatriene involves the addition of Grignard reagents to appropriate aldehydes and ketones, giving a diene-alcohol which is then dehydrated . Three of these triene systems have been prepared from an α,β-unsaturated carbonyl compound and an allylic Grignard reagent .Molecular Structure Analysis

The molecular structure of 1,3,5-Heptatriene is characterized by seven carbon atoms and three double bonds . The IUPAC Standard InChI is InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3 .Physical And Chemical Properties Analysis

1,3,5-Heptatriene has a molecular weight of 94.15 . Its physical and chemical properties include ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, enthalpy of fusion at standard conditions, and more .科学的研究の応用

Triplet State Study

1,3,5-Heptatriene's lowest excited triplet state has been explored through time-resolved absorption and resonance Raman spectroscopy. This study revealed specific absorption spectrum characteristics and decay kinetics, indicating its potential application in spectroscopic analysis and material science research (Langkilde, Wilbrandt, & Jensen, 1984).

Thermodynamic Data in Gas Phase

Research on 1,3,5-Heptatriene in the gas phase provided crucial thermodynamic data, particularly regarding its isomerization catalyzed by nitric oxide. This data is vital for understanding chemical reaction mechanisms and energy transformations in organic chemistry (Egger & James, 1971).

Polymerization and Material Sciences

1,3,5-Heptatriene plays a significant role in polymerization, leading to unique unsaturated polyolefins. Its ability to form high molecular weight polymers with specific enchainment methods offers valuable insights for material science and engineering (Bell, 1964).

Radiative and Fragmentation Decay Study

The study of radiative and fragmentation decay of 1,3,5-Heptatriene cations contributes to a deeper understanding of molecular cationic states and their transitions. This research is crucial in fields like molecular physics and chemistry (Allan, Dannacher, & Maier, 1980).

Thermal Isomerization and Reaction Kinetics

Investigating the thermal isomerization of 1,3,5-Heptatriene adds valuable knowledge to reaction kinetics and molecular transformations at high temperatures. This research aids in the understanding of complex organic reaction pathways (Egger & James, 1970).

Synthesis and Properties

The synthesis of methyl-substituted 1,3,5-Heptatrienes and the study of their properties, including ultraviolet spectral analysis, have significant implications in organic synthesis and spectroscopy (Sorensen, 1964).

Safety And Hazards

When handling 1,3,5-Heptatriene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(3E,5E)-hepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKZHEQYENVSMH-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015939 | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Heptatriene | |

CAS RN |

17679-93-5 | |

| Record name | 1,3,5-Heptatriene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)